molecular formula C11H12N2O3 B12115952 2-(3-Amino-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione CAS No. 62457-36-7

2-(3-Amino-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12115952
CAS No.: 62457-36-7
M. Wt: 220.22 g/mol
InChI Key: BTRACUPZTDHEHV-UHFFFAOYSA-N
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Description

2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an amino group and a hydroxy group attached to a propyl chain, which is further connected to an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindole derivatives with glycidyl derivatives. One common method is the aminolysis of glycidyl derivatives obtained from epichlorohydrin and the corresponding heterocyclic bases . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an isoindole ring with amino and hydroxypropyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62457-36-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(3-amino-2-hydroxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C11H12N2O3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6,12H2

InChI Key

BTRACUPZTDHEHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN)O

Origin of Product

United States

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